(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Overview
Description
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound characterized by its unique structural features, including a benzofuran ring and a dimethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly processes, such as phosgene-free synthesis, is preferred to minimize the use of hazardous materials .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against acetylcholinesterase, making it a candidate for the development of drugs targeting neurological disorders .
Medicine
In medicine, the compound’s potential as an acetylcholinesterase inhibitor is of particular interest for the treatment of diseases such as Alzheimer’s. Its ability to modulate neurotransmitter levels in the brain could provide therapeutic benefits .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various active ingredients highlights its industrial significance .
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can enhance cholinergic transmission and improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and carbamate esters. Examples include:
- Benzofuran-2-carboxylic acid
- N,N-dimethylcarbamate
Uniqueness
What sets (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-21(2)20(23)24-15-11-12-16-18(13-15)25-17(19(16)22)10-6-9-14-7-4-3-5-8-14/h3-13H,1-2H3/b9-6+,17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHGJDLDFERRT-XEWCJNAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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